molecular formula C27H20FN3OS B4288759 5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

Cat. No.: B4288759
M. Wt: 453.5 g/mol
InChI Key: ICNIBQNMSZJXDY-UHFFFAOYSA-N
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Description

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, fluorophenyl, hydroxy, isoquinolinium, phenyl, and thiolate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-fluorophenylboronic acid, which can be synthesized through Suzuki–Miyaura coupling reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the cyano group would yield an amine.

Scientific Research Applications

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites on enzymes, thereby inhibiting their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-3-fluorophenylboronic acid
  • 3-cyano-5-fluorophenylboronic acid
  • 4-cyano-2-fluorophenylboronic acid

Uniqueness

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3OS/c28-22-12-6-9-19(15-22)24-23(16-29)26(33)30-27(32,21-10-2-1-3-11-21)25(24)31-14-13-18-7-4-5-8-20(18)17-31/h1-15,17,24-25,30,32H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNIBQNMSZJXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC(=CC=C3)F)[N+]4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 2
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 3
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 4
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 5
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 6
5-cyano-4-(3-fluorophenyl)-2-hydroxy-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

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